molecular formula C31H41N7O2 B10835159 1-(sec-butyl)-N-((1-ethyl-3-methoxy-5-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide

1-(sec-butyl)-N-((1-ethyl-3-methoxy-5-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide

Cat. No.: B10835159
M. Wt: 543.7 g/mol
InChI Key: NMLLGPWQRDDVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PMID28394193-Compound-14 is a synthetic organic compound known for its inhibitory activity against nicotinamide N-methyltransferase (NNMT). This enzyme is involved in various metabolic processes, and its inhibition has potential therapeutic applications in metabolic diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID28394193-Compound-14 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods: Industrial production of PMID28394193-Compound-14 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: PMID28394193-Compound-14 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

PMID28394193-Compound-14 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID28394193-Compound-14 involves the inhibition of nicotinamide N-methyltransferase (NNMT). This enzyme catalyzes the methylation of nicotinamide, a key step in the regulation of cellular metabolism. By inhibiting NNMT, PMID28394193-Compound-14 can modulate metabolic pathways, leading to potential therapeutic effects in conditions such as obesity, diabetes, and cancer .

Molecular Targets and Pathways:

Comparison with Similar Compounds

PMID28394193-Compound-14 is unique in its high specificity and potency as an NNMT inhibitor. Similar compounds include:

Uniqueness:

References

Properties

Molecular Formula

C31H41N7O2

Molecular Weight

543.7 g/mol

IUPAC Name

1-butan-2-yl-N-[(1-ethyl-3-methoxy-5-methylpyrazol-4-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

InChI

InChI=1S/C31H41N7O2/c1-7-21(4)37-19-20(3)29-25(30(39)34-18-26-22(5)38(8-2)35-31(26)40-6)15-24(16-27(29)37)23-9-10-28(33-17-23)36-13-11-32-12-14-36/h9-10,15-17,19,21,32H,7-8,11-14,18H2,1-6H3,(H,34,39)

InChI Key

NMLLGPWQRDDVGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(N(N=C5OC)CC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.